molecular formula C10H15BO2Se B2927262 4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane CAS No. 1338368-18-5

4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane

Cat. No. B2927262
CAS RN: 1338368-18-5
M. Wt: 257.01
InChI Key: SIVQIXCDMNYYCE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane (also referred to as TMS-Se) is a boron-containing chemical compound that is widely used in scientific research. It is a versatile, stable compound with a wide range of potential applications in the chemical and pharmaceutical industries. TMS-Se has been used in the synthesis of a variety of organic compounds, including amines, alcohols, and thiols, as well as in the synthesis of polymers, catalysts, and pharmaceuticals. It has also been used in biochemistry and biopharmaceutical research, as well as in drug delivery systems.

Scientific Research Applications

Synthesis and Material Applications

4,4,5,5-tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane derivatives have been synthesized for various purposes, including the development of new materials and synthesis methodologies:

  • Synthesis of Stilbenes : Novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane have been synthesized, demonstrating potential in synthesizing boron-containing resveratrol analogues. These compounds are potential intermediates for new materials in LCD technology and are being investigated for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

  • Silicon-Based Drugs and Odorants : A building block for silicon-based drugs, featuring a 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane structure, has been developed, highlighting the synthetic versatility of such compounds (Büttner et al., 2007).

  • Electrochromic Properties : The electrochromic properties of selenophene derivatives, such as the novel poly(2-dodecyl-4,7-di(selenophen-2-yl)benzotriazole), have been explored, showing potential for use in electronic devices with reversible color change capabilities (Çetin et al., 2009).

Organic Synthesis and Catalysis

These compounds also play a crucial role in organic synthesis, serving as intermediates or catalysts for the formation of various chemical structures:

  • Lipogenic Inhibitors : A library of boronate-substituted stilbenes, including 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, has shown lipogenesis inhibitory effects, indicating potential for lipid-lowering drug development (Das et al., 2011).

  • Electrophilic Cyclization : Novel tetrahydroselenophene derivatives have been synthesized through electrophilic cyclization, showcasing the synthetic utility of 1-butylseleno-4-alkynes (Gai et al., 2013).

  • Heck Catalysis : Selenoether ligands, including derivatives of 4,4,5,5-tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane, have been used in Heck catalysis, demonstrating the potential of these compounds in palladium-catalyzed reactions (Chakraborty et al., 2011).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-selenophen-2-yl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2Se/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVQIXCDMNYYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C[Se]2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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